molecular formula C9H15NO3 B1426861 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1339071-65-6

8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B1426861
CAS No.: 1339071-65-6
M. Wt: 185.22 g/mol
InChI Key: BAZUNNGCEPFBGX-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spirocyclic structure . The process can be summarized as follows:

    Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

    Product Formation: The reaction yields this compound after purification.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of commercially available reagents and straightforward reaction conditions makes this compound amenable to large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and potential biological activity. This functional group allows for further derivatization and functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)7-5-10-6-9(7)1-3-13-4-2-9/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZUNNGCEPFBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 2
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 3
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 4
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 5
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 6
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

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